molecular formula C23H30N2O2 B4440005 1-[3-(4-isopropylphenyl)propanoyl]-4-(4-methoxyphenyl)piperazine

1-[3-(4-isopropylphenyl)propanoyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B4440005
M. Wt: 366.5 g/mol
InChI Key: VPOMGEFSAFBFHU-UHFFFAOYSA-N
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Description

1-[3-(4-isopropylphenyl)propanoyl]-4-(4-methoxyphenyl)piperazine, also known as IPP, is a chemical compound that belongs to the family of piperazine derivatives. It has been widely studied for its potential applications in various scientific research fields.

Mechanism of Action

The exact mechanism of action of 1-[3-(4-isopropylphenyl)propanoyl]-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. This receptor is involved in the regulation of mood, anxiety, and stress response, making it a potential target for the treatment of various neurological disorders.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[3-(4-isopropylphenyl)propanoyl]-4-(4-methoxyphenyl)piperazine for lab experiments is its high selectivity for the 5-HT1A receptor subtype, which allows for more targeted research. However, one of the limitations is its relatively low potency, which may require higher concentrations for effective results.

Future Directions

There are several future directions for research on 1-[3-(4-isopropylphenyl)propanoyl]-4-(4-methoxyphenyl)piperazine, including:
1. Further studies on its potential as a therapeutic agent for the treatment of various neurological disorders.
2. Investigation of its effects on other serotonin receptor subtypes, as well as other neurotransmitter systems.
3. Development of more potent and selective analogs of this compound for improved therapeutic efficacy.
4. Exploration of its potential as a research tool for studying the role of serotonin receptors in various physiological and pathological processes.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its high selectivity for the 5-HT1A receptor subtype and range of biochemical and physiological effects make it a promising therapeutic agent for the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

1-[3-(4-isopropylphenyl)propanoyl]-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of research has been its potential as a therapeutic agent for the treatment of various neurological disorders, such as anxiety, depression, and schizophrenia.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-propan-2-ylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-18(2)20-7-4-19(5-8-20)6-13-23(26)25-16-14-24(15-17-25)21-9-11-22(27-3)12-10-21/h4-5,7-12,18H,6,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOMGEFSAFBFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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